Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound characterized by a tricyclic core structure fused with morpholine and imino-carboxylate functionalities. The morpholin-4-yl ethyl substituent enhances solubility and may influence pharmacokinetic properties, while the methyl carboxylate group contributes to stability and reactivity.
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H21N5O4/c1-27-19(26)13-12-14-17(21-15-4-2-3-5-23(15)18(14)25)24(16(13)20)7-6-22-8-10-28-11-9-22/h2-5,12,20H,6-11H2,1H3 |
InChI Key |
CTIJTKUJGTVFQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which can then be further modified to introduce the morpholin-4-yl and imino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-yl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several classes of nitrogen-containing heterocycles, including cephalosporins, spiro compounds, and benzothiazole derivatives. Below is a comparative analysis:
Key Observations:
- Core Rigidity vs.
- Substituent Effects : The morpholin-4-yl ethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic benzothiazole or trimethoxybenzylidene groups in analogues .
- Hydrogen Bonding: The imino and carbonyl groups in the target compound may form hydrogen-bonding networks similar to those observed in β-lactams , though graph set analysis would be required to confirm patterns.
Pharmacological and Physicochemical Properties
- Bioactivity : While cephalosporins target bacterial cell walls, the target compound’s triazatricyclo system may inhibit kinases or proteases due to its nitrogen-rich architecture.
- Solubility and Stability : The morpholine group improves solubility compared to purely aromatic analogues , while the methyl carboxylate may reduce hydrolysis susceptibility relative to ethyl esters.
Q & A
Basic: What are the optimal synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of spirocyclic intermediates and functionalized amines. For example:
- Step 1 : React 2-oxa-spiro[3.4]octane-1,3-dione with morpholine-containing amines under reflux in DMF at 120°C for 10–12 hours (similar to protocols in ).
- Step 2 : Introduce the imino group via nucleophilic substitution using triethylamine (0.5 mmol) as a catalyst ().
- Optimization : Adjust reaction time (monitored via TLC) and solvent polarity (e.g., DMF for high solubility of intermediates). Recrystallize the final product from EtOH/DMF (1:1) to improve purity ().
Key References :
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) groups ().
- UV-Vis : Confirm conjugation in the tricyclic system (absorption bands ~250–300 nm) ().
- X-ray Crystallography : Resolve the complex tricyclic structure, particularly the stereochemistry of the morpholin-4-yl ethyl substituent ().
- Elemental Analysis : Validate purity (>95% C, H, N content) ().
Key References :
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved?
Methodological Answer:
- Case Study : If NMR suggests axial symmetry but X-ray shows a distorted geometry, perform DFT calculations to model dynamic effects (e.g., ring puckering) ().
- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal coalescence at elevated temperatures (e.g., 25–80°C in DMSO-d₆).
- Cross-Validation : Compare crystallographic data (bond lengths/angles) with computed structures ().
Key References :
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modulation : Replace the morpholin-4-yl ethyl group with piperazine ( ) or thiadiazole () to alter lipophilicity and H-bonding capacity.
- Biological Assays : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. For example, analogues with 4-chlorophenyl groups () showed improved IC₅₀ values.
- Computational Docking : Use AutoDock Vina to predict binding affinities to ATP-binding pockets ().
Key References :
Basic: What purification strategies are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use EtOH/DMF (1:1) to remove unreacted amines and byproducts ().
- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (3:7 → 1:1) for intermediates.
- HPLC-PDA : Achieve >99% purity using a C18 column (acetonitrile/water + 0.1% TFA) ().
Key References :
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., the 2-oxo group) prone to nucleophilic attack ().
- MD Simulations : Model solvation effects in DMF/water mixtures to predict hydrolysis rates under physiological conditions.
- Validation : Compare predicted reaction pathways (e.g., ring-opening at the imino group) with experimental LC-MS/MS data.
Key References :
Advanced: How does the morpholin-4-yl ethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Analysis : The morpholine ring increases hydrophilicity (predicted LogP ~1.2 vs. ~2.5 for piperidine analogues) ( ).
- Metabolic Stability : Incubate with liver microsomes; morpholine derivatives often show reduced CYP3A4-mediated oxidation ( ).
- Permeability : Use Caco-2 cell assays to measure apparent permeability (Papp), correlating with the group’s H-bond donor/acceptor balance.
Key References :
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated triazatricyclic core.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the methyl ester group ().
- Long-Term Stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks.
Key References :
Advanced: How can regioselective functionalization be achieved on the tricyclic scaffold?
Methodological Answer:
- Directed C–H Activation : Use Pd(OAc)₂ with morpholine as a directing group to functionalize position C-11 ( ).
- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions (e.g., substituting C-4 with aryl halides) under controlled heating (150°C, 30 min) ( ).
- Protection/Deprotection : Temporarily protect the imino group with Boc anhydride to enable selective modification at C-9 ().
Key References :
Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Binding Mode Analysis : X-ray co-crystallography with EGFR-TK reveals hydrogen bonding between the morpholine oxygen and Met793 ( ).
- Kinetic Studies : Measure kinact/Ki values to assess irreversible binding (e.g., via covalent modification of Cys797).
- Resistance Profiling : Test against T790M mutants using isogenic cell lines ( ).
Key References :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
